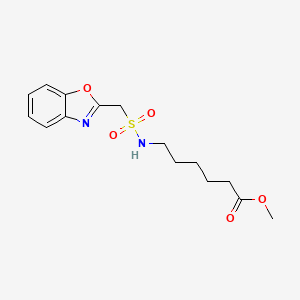

Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate)

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) typically involves the reaction of benzoxazole derivatives with methanesulfonamide and 6-methyl-hexanoic acid. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .

化学反应分析

Types of Reactions

Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring or the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzoxazole derivatives.

科学研究应用

Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) has several applications in scientific research:

Chemistry: Used as a reference standard for impurity analysis and as a reagent in organic synthesis.

Biology: Employed in studies involving enzyme inhibition and protein binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new pharmaceuticals and chemical products.

作用机制

The mechanism of action of Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

相似化合物的比较

Similar Compounds

Benzoxazole: A parent compound with similar structural features.

Methanesulfonamide: Shares the sulfonamide functional group.

Hexanoic Acid Derivatives: Compounds with similar aliphatic chains.

Uniqueness

Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) is unique due to its combination of benzoxazole, sulfonamide, and hexanoate moieties, which confer specific chemical and biological properties not found in other similar compounds .

生物活性

Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article explores its biological activity, supported by relevant data, case studies, and research findings.

Chemical Profile

- IUPAC Name : methyl 6-(1,3-benzoxazol-2-ylmethylsulfonylamino)hexanoate

- Molecular Formula : C15H20N2O5S

- Molecular Weight : 340.39 g/mol

- CAS Number : 1076198-89-4

- SMILES Notation : COC(=O)CCCCCNS(=O)(=O)Cc1oc2ccccc2n1

Antimicrobial Activity

Benzoxazolemethanesulfonamide derivatives have shown promising antimicrobial properties. A study evaluating various benzoxazole derivatives indicated that many exhibit selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest their potential as effective antimicrobial agents. For instance, derivatives with specific substitutions demonstrated enhanced activity against E. coli and S. aureus with MIC values around 6.63 to 6.72 mg/mL .

Anti-inflammatory Properties

The anti-inflammatory effects of benzoxazolemethanesulfonamide derivatives are notable. Research has indicated that compounds in this class can inhibit carrageenan-induced rat paw edema significantly, with some derivatives achieving over 90% inhibition at specific concentrations . This suggests a mechanism of action that could be beneficial in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzoxazolemethanesulfonamide derivatives. Studies have indicated that modifications in the benzoxazole ring and the sulfonamide moiety can lead to variations in biological activity:

| Compound | Substituent | MIC (mg/mL) | Activity Type |

|---|---|---|---|

| 4a | None | 6.67 | Antimicrobial |

| 4d | -CH3 | 6.72 | Antimicrobial |

| 4h | -Cl | 6.63 | Antimicrobial |

This table illustrates how different substituents can influence the effectiveness of the compound against various pathogens.

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antibacterial activity of several benzoxazole derivatives, including benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate). The results indicated that compounds with electron-donating groups on the benzoxazole ring exhibited higher antibacterial activity compared to those with electron-withdrawing groups .

Study 2: Anti-inflammatory Effects

In another investigation focused on anti-inflammatory properties, compounds similar to benzoxazolemethanesulfonamide were tested for their ability to reduce inflammation in vivo. The study found significant reductions in edema, supporting the hypothesis that these compounds could serve as therapeutic agents for inflammatory diseases .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate)?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including sulfonylation, coupling, and esterification. A typical approach involves:

Sulfonamide formation : Reacting benzoxazole derivatives with methanesulfonyl chloride under basic conditions (e.g., NaH in THF) .

Esterification : Coupling the sulfonamide intermediate with 6-methyl-hexanoic acid using carbodiimide-based coupling agents (e.g., DCC/DMAP) .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/acetone gradient) .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm substituent positions and ester linkage integrity. For example, a singlet at δ ~3.0 ppm may indicate methanesulfonamide protons .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or EI-MS. Look for [M+H] or [M+Na] peaks aligned with the theoretical mass (e.g., 239.33 g/mol for core structures) .

- HPLC : Assess purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What safety precautions are critical when handling sulfonamide derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection. Avoid skin contact due to potential irritancy (wash with soap/water if exposed) .

- Ventilation : Conduct reactions in a fume hood to prevent inhalation of volatile intermediates (e.g., methanesulfonyl chloride) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for sulfonamide waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, stoichiometry, solvent polarity) to identify optimal conditions. For example, increasing reaction time from 3 h to 6 h improved yields in analogous sulfonamide syntheses by 15% .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for coupling steps, as seen in biphenyl sulfonamide syntheses .

- Scale-Up Challenges : Address solubility issues by switching to polar aprotic solvents (e.g., DMF) and ensure efficient stirring to prevent agglomeration .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Case Study : If -NMR shows unexpected splitting patterns (e.g., doublets instead of singlets), consider:

Tautomerism : Check for keto-enol tautomerism in the benzoxazole ring using -NMR (carbonyl signals at ~180 ppm) .

Impurity Analysis : Run HRMS to detect trace byproducts (e.g., de-esterified fragments with m/z 177.1 ).

- Collaborative Tools : Cross-validate data with computational chemistry (e.g., DFT calculations for predicted NMR shifts) .

Q. What strategies are effective for developing novel analytical methods for this compound?

- Methodological Answer :

- Chromatography Optimization : For HPLC, adjust pH (e.g., 0.1% formic acid) to enhance peak resolution. Use UPLC-MS for high-throughput analysis .

- Spectral Libraries : Compare IR and Raman spectra with databases (e.g., NIST Chemistry WebBook) to confirm functional groups .

- Stability Studies : Perform accelerated degradation tests (40°C/75% RH) to identify degradation products via LC-MS .

Q. How to design experiments to explore its biochemical interactions?

- Methodological Answer :

- Enzyme Inhibition Assays : Test inhibitory activity against target enzymes (e.g., carbonic anhydrase) using fluorometric assays. Include positive controls (e.g., acetazolamide) .

- Molecular Docking : Use software like AutoDock to predict binding affinities. Focus on sulfonamide interactions with active-site zinc ions .

- Cellular Uptake Studies : Label the compound with or fluorescent tags and quantify intracellular accumulation via scintillation counting or confocal microscopy .

属性

IUPAC Name |

methyl 6-(1,3-benzoxazol-2-ylmethylsulfonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5S/c1-21-15(18)9-3-2-6-10-16-23(19,20)11-14-17-12-7-4-5-8-13(12)22-14/h4-5,7-8,16H,2-3,6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATCNPMBKDSDPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCNS(=O)(=O)CC1=NC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652448 | |

| Record name | Methyl 6-{[(1,3-benzoxazol-2-yl)methanesulfonyl]amino}hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-89-4 | |

| Record name | Methyl 6-[[(2-benzoxazolylmethyl)sulfonyl]amino]hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-{[(1,3-benzoxazol-2-yl)methanesulfonyl]amino}hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。